PD‑1/PD‑L1 Blockade Potency: Direct Within‑Study Comparison of B8.4 vs. PL120131
In a homogeneous time‑resolved fluorescence (HTRF) assay measuring disruption of the human PD‑1/PD‑L1 interaction, B8.4 (PD‑1/PD‑L1‑IN‑42) displayed an EC₅₀ of 0.1 μM and exceeded the blocking efficiency of the known peptide inhibitor PL120131, which served as the internal reference control [1]. The exact EC₅₀ of PL120131 was not separately tabulated in the publicly available abstract; however, the authors explicitly state that B8.4 ‘outperformed’ PL120131 [1].
| Evidence Dimension | PD‑1/PD‑L1 interaction disruption (EC₅₀) |
|---|---|
| Target Compound Data | B8.4 EC₅₀ = 0.1 μM |
| Comparator Or Baseline | PL120131 (PD‑L1 peptide mimetic); specific EC₅₀ value not publicly released, but B8.4 demonstrated superior activity |
| Quantified Difference | Directional superiority (quantitative fold‑change not disclosed) |
| Conditions | HTRF assay, human PD‑1/PD‑L1 proteins |
Why This Matters
Direct within‑assay comparison establishes that B8.4 is functionally more effective than a widely used reference peptide for PD‑1/PD‑L1 blockade, reducing the risk of under‑dosing in mechanistic studies.
- [1] Tseng T‑S, Lee C‑C, Chen P‑J, et al. Structure‑Guided Discovery of PD‑1/PD‑L1 Interaction Inhibitors: Peptide Design, Screening, and Optimization via Computation‑Aided Phage Display Engineering. J Chem Inf Model. 2024;64(5):1615‑1627. doi:10.1021/acs.jcim.3c01500. View Source
